molecular formula C10H8ClN5S B11512424 N'-[4-chloro-5-(2,2-dicyanoethenyl)-1,3-thiazol-2-yl]-N,N-dimethylimidoformamide

N'-[4-chloro-5-(2,2-dicyanoethenyl)-1,3-thiazol-2-yl]-N,N-dimethylimidoformamide

Cat. No.: B11512424
M. Wt: 265.72 g/mol
InChI Key: CKNOVQNJNBZDMB-MKMNVTDBSA-N
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Description

N’-[4-chloro-5-(2,2-dicyanoethenyl)-1,3-thiazol-2-yl]-N,N-dimethylimidoformamide is a complex organic compound featuring a thiazole ring, a cyano group, and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-chloro-5-(2,2-dicyanoethenyl)-1,3-thiazol-2-yl]-N,N-dimethylimidoformamide typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with appropriate reagents under controlled conditions. The process may include steps such as chlorination, nitration, and subsequent reactions to introduce the cyano and thiazole groups .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable processes that ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

N’-[4-chloro-5-(2,2-dicyanoethenyl)-1,3-thiazol-2-yl]-N,N-dimethylimidoformamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, oleum, and nitric acid for nitration and chlorination reactions. The conditions often involve controlled temperatures and specific catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitro derivatives, while chlorination can introduce additional chloro substituents .

Scientific Research Applications

N’-[4-chloro-5-(2,2-dicyanoethenyl)-1,3-thiazol-2-yl]-N,N-dimethylimidoformamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[4-chloro-5-(2,2-dicyanoethenyl)-1,3-thiazol-2-yl]-N,N-dimethylimidoformamide involves its interaction with specific molecular targets. The thiazole ring and cyano groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[4-chloro-5-(2,2-dicyanoethenyl)-1,3-thiazol-2-yl]-N,N-dimethylimidoformamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H8ClN5S

Molecular Weight

265.72 g/mol

IUPAC Name

N'-[4-chloro-5-(2,2-dicyanoethenyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C10H8ClN5S/c1-16(2)6-14-10-15-9(11)8(17-10)3-7(4-12)5-13/h3,6H,1-2H3/b14-6+

InChI Key

CKNOVQNJNBZDMB-MKMNVTDBSA-N

Isomeric SMILES

CN(C)/C=N/C1=NC(=C(S1)C=C(C#N)C#N)Cl

Canonical SMILES

CN(C)C=NC1=NC(=C(S1)C=C(C#N)C#N)Cl

Origin of Product

United States

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